Crystal Structure and Bonding Properties of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid
Crystal Structure and Bonding Properties of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, organoboron compounds have transitioned from niche synthetic intermediates to highly privileged pharmacophores. Among these, 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid —and its spontaneously cyclized form, 5-(trifluoromethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole —represents a critical structural motif. This compound leverages the unique empty p-orbital of the boron atom to act as a reversible covalent inhibitor, primarily targeting the editing domain of leucyl-tRNA synthetase (LeuRS) in fungal pathogens[1].
As a Senior Application Scientist, I frequently observe a critical disconnect in early-stage drug development: the failure to account for the solid-state dynamics, nomenclature ambiguities, and Lewis acidity tuning of benzoxaboroles. This whitepaper synthesizes the crystallographic properties, bonding dynamics, and field-proven experimental protocols for characterizing this specific trifluoromethylated benzoxaborole, ensuring robust and self-validating workflows for researchers.
Structural Dynamics: The Nomenclature and Cyclization Trap
A pervasive challenge in commercial sourcing and literature mining is the dual nomenclature of this compound.
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The Open Form: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid.
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The Cyclic Form: 5-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS: 174671-50-2)[2].
The Causality of Cyclization: In aqueous solution and the solid state, ortho-hydroxymethylphenylboronic acids are thermodynamically driven to dehydrate. The proximity of the hydroxymethyl oxygen to the electrophilic boron atom facilitates an intramolecular condensation, releasing water and forming a stable five-membered oxaborole ring. Consequently, any sample purchased or synthesized as the "open form" exists almost exclusively as the cyclic benzoxaborole.
Expertise Insight: Pay strict attention to the numbering shift during cyclization. A trifluoromethyl group at position 5 of the phenyl ring (relative to the boronic acid at position 1) becomes position 6 in the benzoxaborole nomenclature. However, commercial catalogs frequently label CAS 174671-50-2 as the 5-CF₃ benzoxaborole, which corresponds to the 4-CF₃ phenylboronic acid precursor. Always validate the substitution pattern via ¹H/¹³C NMR or single-crystal X-ray diffraction (SCXRD) before initiating biological assays.
Caption: Structural equilibrium of benzoxaboroles and their spiroboronate adducts.
Crystallographic Features & Solid-State Bonding
The crystal structure of benzoxaboroles is dictated by the hybridization of the boron atom and its capacity for intermolecular hydrogen bonding. In its resting state, the boron atom in the benzoxaborole ring is sp² hybridized, adopting a trigonal planar geometry. The five-membered oxaborole ring is nearly coplanar with the fused benzene ring, minimizing steric strain and maximizing π-conjugation.
Hydrogen Bonding Networks
Unlike standard phenylboronic acids which form complex dimeric or trimeric anhydrides (boroxines), benzoxaboroles predominantly form centrosymmetric dimers in the solid state. This is achieved through robust R22(8) hydrogen-bonding motifs between the B-OH groups of adjacent molecules[3].
The Role of the Trifluoromethyl (-CF₃) Group
The incorporation of the -CF₃ group fundamentally alters both the crystal packing and the electronic properties of the molecule:
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Inductive Electron Withdrawal: The highly electronegative fluorine atoms pull electron density away from the aromatic ring. This inductive effect propagates to the boron atom, increasing its electrophilicity and lowering the pKa of the B-OH group (typically shifting from ~7.3 in unsubstituted benzoxaboroles to ~6.5–6.8). This is a causal factor in its enhanced ability to form tetrahedral sp³ adducts at physiological pH[1].
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Crystal Packing: The bulky -CF₃ group introduces steric bulk and potential C-F···H-C or C-F···F-C interactions, which can disrupt infinite polymeric chains in favor of discrete dimeric units, thereby increasing the compound's solubility in polar aprotic solvents compared to its non-fluorinated analogs.
Table 1: Typical Crystallographic & Spectroscopic Parameters
| Parameter | Expected Value Range | Analytical Significance |
| B-O (hydroxyl) Bond Length | 1.35 – 1.37 Å | Indicates partial double-bond character in the sp² state. |
| B-O (ring) Bond Length | 1.38 – 1.40 Å | Slightly elongated due to ring strain. |
| B-C (ring) Bond Length | 1.54 – 1.56 Å | Standard organoboron covalent bond. |
| B-OH Stretching (IR) | 1414 – 1446 cm⁻¹ | Highly characteristic diagnostic band for benzoxaboroles[3]. |
| O-B-O Bond Angle | ~113° – 116° | Deviation from ideal 120° highlights five-membered ring strain. |
Biochemical Implications: Mechanism of Action
The therapeutic efficacy of 5-(trifluoromethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivatives stems from their ability to undergo a geometry change from trigonal planar (sp²) to tetrahedral (sp³) upon nucleophilic attack.
In the treatment of fungal infections, the target is Leucyl-tRNA synthetase (LeuRS). The benzoxaborole enters the editing active site of LeuRS and reacts with the cis-diols of the terminal adenosine (A76) of tRNA^Leu. The enhanced Lewis acidity provided by the -CF₃ group ensures that this covalent spiroboronate adduct forms rapidly and remains stable under physiological conditions, effectively trapping the tRNA and halting protein synthesis[4].
Caption: Mechanism of LeuRS inhibition via spiroboronate complex formation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Single-Crystal Growth for X-Ray Diffraction
Objective: To isolate the pure sp² hybridized benzoxaborole dimer without solvent coordination.
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Solvent Selection: Dissolve 20 mg of the compound in a minimal volume (approx. 0.5 mL) of a non-coordinating, anhydrous solvent such as dichloromethane (DCM) or toluene. Causality: Using alcohols or water can result in solvent coordination to the empty p-orbital, yielding a tetrahedral adduct rather than the native planar structure.
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Anti-Solvent Diffusion: Place the vial containing the solution inside a larger sealed chamber containing an anti-solvent (e.g., anhydrous hexane or pentane).
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Crystallization: Allow vapor diffusion to occur undisturbed at 4°C for 48–72 hours.
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Validation: Harvest the resulting crystals and immediately coat them in paratone oil to prevent atmospheric moisture from degrading the hydrogen-bonded network during mounting on the diffractometer.
Protocol 2: Determination of Lewis Acidity via ARS Fluorescence Assay
Objective: Quantify the relative binding affinity of the CF₃-benzoxaborole to cis-diols.
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Reagent Preparation: Prepare a 10 µM solution of Alizarin Red S (ARS) in a 0.1 M phosphate buffer at pH 7.4. ARS is non-fluorescent in its free state.
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Titration: Aliquot the ARS solution into a 96-well black microplate. Titrate increasing concentrations of the benzoxaborole (from 1 µM to 10 mM).
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Incubation & Reading: Incubate for 15 minutes at room temperature to allow the equilibrium of the spiroboronate ester to establish. Read fluorescence (Excitation: 468 nm, Emission: 572 nm).
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Self-Validation: The fluorescence intensity is directly proportional to the concentration of the formed tetrahedral adduct. Plotting the fluorescence against the log of the benzoxaborole concentration yields a sigmoidal curve, from which the apparent binding constant ( Ka ) can be calculated. The electron-withdrawing -CF₃ group should yield a higher Ka compared to an unsubstituted control.
References
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Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles Chemical Reviews - ACS Publications[Link]
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Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS Molecules - MDPI[Link]
- Boron-containing small molecules (US9566289B2)
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Structure, Properties, and Preparation of Boronic Acid Derivatives Wiley-VCH[Link]
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5-(trifluoromethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol Safety Data NextSDS[Link]
